molecular formula C14H19BO4 B1369440 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 515131-35-8

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B1369440
M. Wt: 262.11 g/mol
InChI Key: SUZCHODXFJYVKA-UHFFFAOYSA-N
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Description

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, also known by other names such as Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate , 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid Methyl Ester , and 4-(Methoxycarbonyl)phenylboronic Acid Pinacol Ester , is a chemical compound with the molecular formula C₁₄H₁₉BO₄ . It is a white to nearly white powder or crystalline substance .


Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically a boronic acid derivative and an aryl halide, under suitable conditions. The boronic acid moiety provides a versatile handle for further functionalization, making it valuable in organic synthesis. Detailed synthetic routes and optimization strategies can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid consists of a benzoic acid core substituted with a boron-containing group. The tetramethyl-1,3,2-dioxaborolan-2-yl moiety is attached to the aromatic ring. The specific arrangement of atoms and bond angles can be visualized using molecular modeling software or crystallographic data .


Chemical Reactions Analysis

This compound participates in various chemical reactions due to its boronic acid functionality. Some notable reactions include Suzuki-Miyaura cross-coupling reactions, where it serves as a boron source to form C-C bonds. Additionally, it can undergo esterification, hydrolysis, and other transformations. Researchers have explored its reactivity in diverse contexts, and these findings are documented in scientific literature .


Physical And Chemical Properties Analysis

  • Container : Typically supplied in glass vials or plastic tubes

Scientific Research Applications

Synthesis and Structural Analysis

The compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, including derivatives of benzoic acid, are primarily used in the field of organic synthesis and structural analysis. For instance, Huang et al. (2021) synthesized methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its related compounds through a substitution reaction. The structures of these compounds were confirmed using various spectroscopic techniques and X-ray diffraction, and further analyzed using density functional theory (DFT) (Huang et al., 2021). Similarly, Wu et al. (2021) conducted a study on similar compounds, emphasizing the consistency between DFT optimized molecular structures and X-ray crystallography results (Wu et al., 2021).

Chemical Synthesis and Modification

In the field of chemical synthesis, compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group are utilized for various modifications and syntheses. Takagi and Yamakawa (2013) investigated syntheses of these compounds through Pd-catalyzed borylation of arylbromides, demonstrating a method effective in the borylation of arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013). Wang and Franz (2018) modified aroylhydrazone prochelators with the compound to enhance hydrolytic stability and cytoprotection against oxidative stress, showing its potential in medicinal chemistry (Wang & Franz, 2018).

Spectroscopy and Material Studies

These compounds are also significant in spectroscopy and material studies. Liao et al. (2022) focused on the synthesis and characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole for potential applications in material sciences (Liao et al., 2022). Hyman and Franz (2012) developed boronic ester-based fluorescent prochelators, demonstrating the application of these compounds in fluorescence microscopy studies (Hyman & Franz, 2012).

Pharmaceutical and Biological Applications

In pharmaceutical and biological research, derivatives of 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid have been studied for their potential therapeutic applications. For example, Das et al. (2011) synthesized boron-containing derivatives for evaluation as potential HGF-mimetic agents, indicating the compound's relevance in drug discovery and medicinal chemistry (Das, Tang, & Sanyal, 2011).

Safety And Hazards

As with any chemical compound, safety precautions should be observed. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Avoid inhalation, skin contact, and ingestion. Proper protective equipment and ventilation are essential when working with this substance .

Future Directions

Research on 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid continues to explore its applications in organic synthesis, materials science, and medicinal chemistry. Investigating its potential as a building block for novel compounds or as a reagent in specific reactions could yield exciting developments .

properties

IUPAC Name

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-9-6-7-10(12(16)17)8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZCHODXFJYVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582075
Record name 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

CAS RN

515131-35-8
Record name 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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